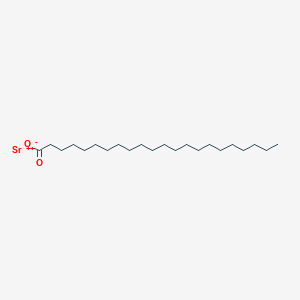
Strontium didocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium didocosanoate is a chemical compound with the formula Sr(C22H44O2)2. It is a strontium salt of didocosanoic acid. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of strontium didocosanoate is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of liquids and increasing the solubility of certain compounds. It may also interact with cell membranes, altering their properties and affecting cellular function.
Biochemische Und Physiologische Effekte
Studies have shown that strontium didocosanoate has a variety of biochemical and physiological effects. It has been shown to increase the production of bone tissue and to improve bone density in animal models. It may also have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using strontium didocosanoate in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, its insolubility in water can make it difficult to work with in certain experiments, and its mechanism of action is not well understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on strontium didocosanoate. One area of interest is its potential use in the treatment of bone diseases, such as osteoporosis. It may also have applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to fully understand its mechanism of action and to explore its potential uses in various fields of science.
Conclusion:
In conclusion, strontium didocosanoate is a unique compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of strontium didocosanoate involves the reaction between strontium hydroxide and didocosanoic acid. The reaction takes place in an organic solvent, such as toluene or xylene. The resulting product is a white crystalline powder that is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Strontium didocosanoate has been extensively studied for its potential application in various fields of science. It has been used as a surfactant in the preparation of nanoparticles and as a lubricant in the production of polymers. It has also been used as a catalyst in chemical reactions and as a stabilizer in the manufacturing of plastics.
Eigenschaften
CAS-Nummer |
14987-70-3 |
|---|---|
Produktname |
Strontium didocosanoate |
Molekularformel |
C22H43O2Sr+ |
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
strontium;docosanoate |
InChI |
InChI=1S/C22H44O2.Sr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1 |
InChI-Schlüssel |
AMDWOFASIZJYBK-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



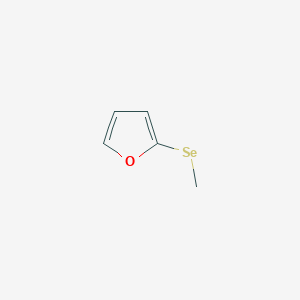

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
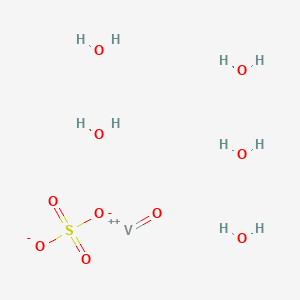
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
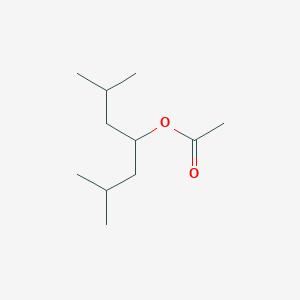

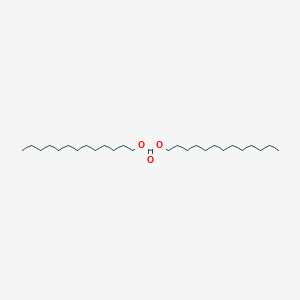
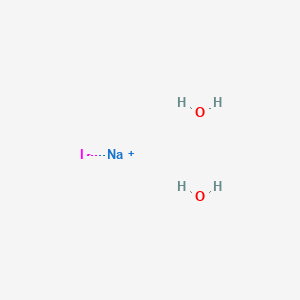
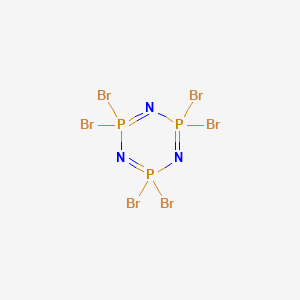
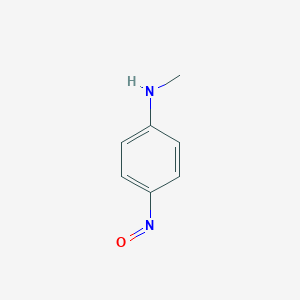
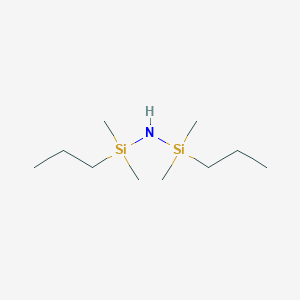

![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)